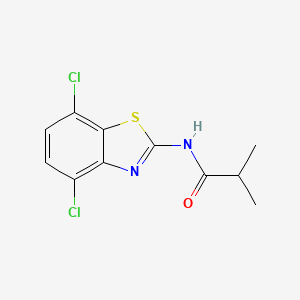![molecular formula C18H17F2NO5 B2499925 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE CAS No. 1794751-76-0](/img/structure/B2499925.png)
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenyl group, a carbamoyl group, and a dimethoxybenzoate group.
準備方法
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE typically involves multiple steps. The synthetic route may include the following steps:
Formation of the difluorophenylmethyl carbamate: This step involves the reaction of 2,4-difluorobenzylamine with phosgene to form the corresponding carbamate.
Esterification: The carbamate is then reacted with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbamate group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to introduce different substituents.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to specific targets, while the carbamoyl and dimethoxybenzoate groups may contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE include other carbamate esters and benzoate derivatives. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of difluorophenyl, carbamoyl, and dimethoxybenzoate groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-10-16(22)21-9-11-6-7-12(19)8-14(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBEPICRQLGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2499845.png)

![2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2499847.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)

![1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2499855.png)


![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2499862.png)

